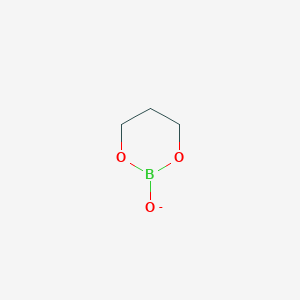
2-Oxido-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxido-1,3,2-dioxaborinane is a cyclic boron ester with a unique structure that includes a boron atom bonded to two oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxido-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the reaction of phenylboronic acid with neopentyl glycol under acidic conditions to form the cyclic ester . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Oxido-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
2-Oxido-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Oxido-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules.
Comparison with Similar Compounds
1,3,2-Dioxaborinane: A closely related compound with similar chemical properties but different substituents on the boron atom.
2,4-Disubstituted 1,3,2-Dioxaborinanes: These compounds have different substituents at the 2 and 4 positions, leading to variations in their chemical behavior
Uniqueness: 2-Oxido-1,3,2-dioxaborinane is unique due to its specific structure and the presence of the oxido group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring stable boron-containing compounds.
Properties
Molecular Formula |
C3H6BO3- |
|---|---|
Molecular Weight |
100.89 g/mol |
IUPAC Name |
2-oxido-1,3,2-dioxaborinane |
InChI |
InChI=1S/C3H6BO3/c5-4-6-2-1-3-7-4/h1-3H2/q-1 |
InChI Key |
GULYBWBCHPPWPY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


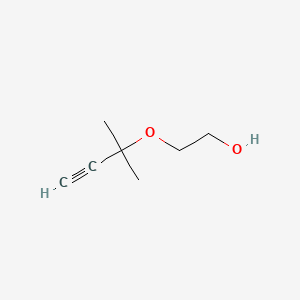
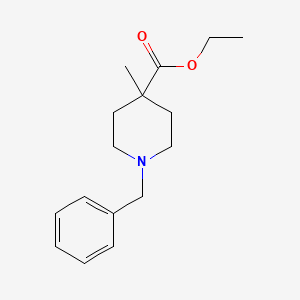
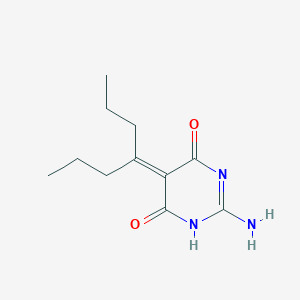
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
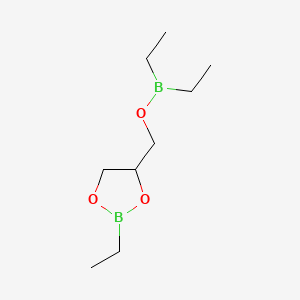
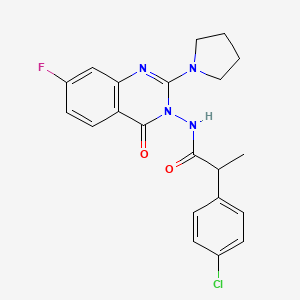
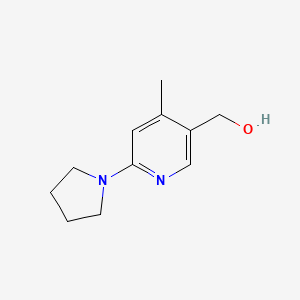

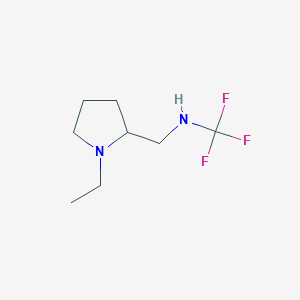
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
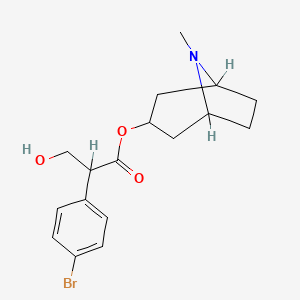

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)

